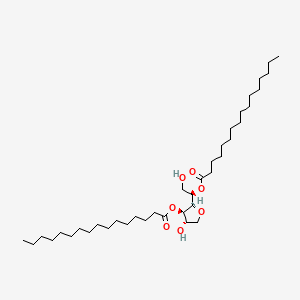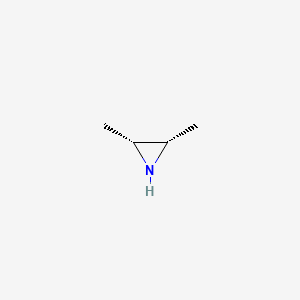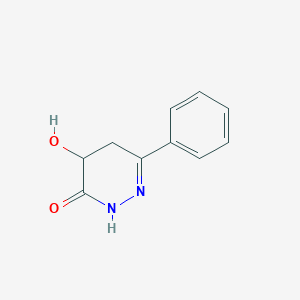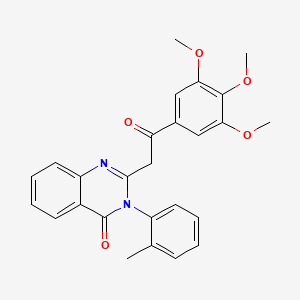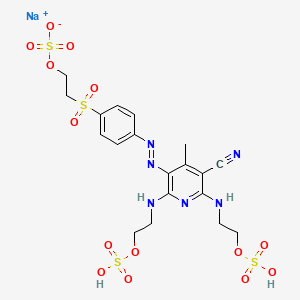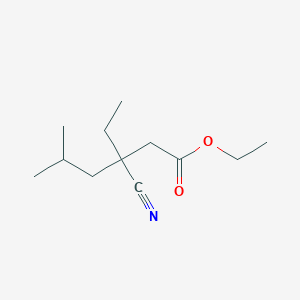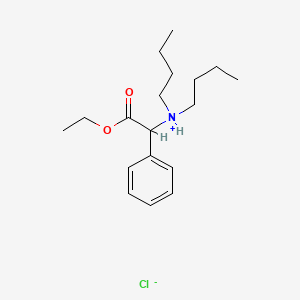![molecular formula C12H30BN3O3 B13772688 Tris[2-(dimethylamino)ethyl] borate CAS No. 97-21-2](/img/structure/B13772688.png)
Tris[2-(dimethylamino)ethyl] borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris[2-(dimethylamino)ethyl] borate is an organoboron compound known for its unique chemical properties and versatility in various applications. It is a borate ester with the molecular formula C12H30BN3O3. This compound is particularly interesting due to its ability to form stable complexes and its reactivity in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris[2-(dimethylamino)ethyl] borate typically involves the reaction of boric acid with 2-(dimethylamino)ethanol in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired borate ester. The general reaction can be represented as: [ \text{B(OH)_3 + 3 (CH_3)_2NCH_2CH_2OH} \rightarrow \text{B(OCH_2CH_2N(CH_3)_2)_3 + 3 H_2O} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Tris[2-(dimethylamino)ethyl] borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form borate esters with different oxidation states.
Reduction: It can be reduced to form boron-containing compounds with lower oxidation states.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of borate esters with different functional groups, while reduction can yield boron hydrides.
Aplicaciones Científicas De Investigación
Tris[2-(dimethylamino)ethyl] borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds and as a catalyst in various reactions.
Biology: The compound is used in the study of boron-based drugs and their interactions with biological molecules.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of polymers, as a flame retardant, and in the manufacture of advanced materials.
Mecanismo De Acción
The mechanism by which Tris[2-(dimethylamino)ethyl] borate exerts its effects involves the interaction of the borate ester with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. In biological systems, the borate ester can interact with enzymes and other proteins, potentially altering their activity and function.
Comparación Con Compuestos Similares
Tris[2-(dimethylamino)ethyl]amine: A related compound with similar structural features but different reactivity.
Tris[2-(methylamino)ethyl]amine: Another similar compound with variations in the amino groups.
Comparison: Tris[2-(dimethylamino)ethyl] borate is unique due to its borate ester structure, which imparts different chemical properties compared to its amine counterparts. The presence of the boron atom allows for unique reactivity and applications, particularly in catalysis and materials science.
Propiedades
Número CAS |
97-21-2 |
|---|---|
Fórmula molecular |
C12H30BN3O3 |
Peso molecular |
275.20 g/mol |
Nombre IUPAC |
tris[2-(dimethylamino)ethyl] borate |
InChI |
InChI=1S/C12H30BN3O3/c1-14(2)7-10-17-13(18-11-8-15(3)4)19-12-9-16(5)6/h7-12H2,1-6H3 |
Clave InChI |
SZXZKETUHUBCOP-UHFFFAOYSA-N |
SMILES canónico |
B(OCCN(C)C)(OCCN(C)C)OCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



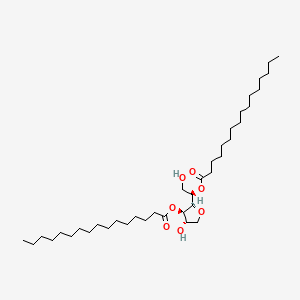
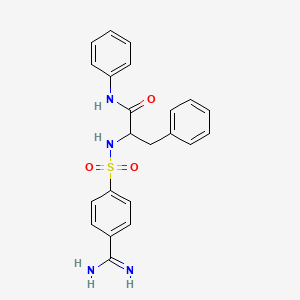

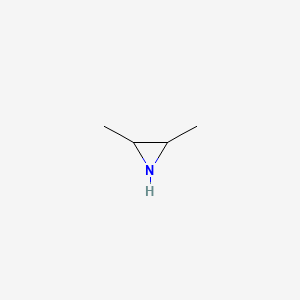
![1-[6-(4-tert-butylphenyl)pyridin-2-yl]-3-ethyl-N,N-dimethylpentan-1-amine](/img/structure/B13772634.png)
